molecular formula C2H2N2S3Zn+2 B13779155 zinc;1,3,4-thiadiazolidine-2,5-dithione

zinc;1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B13779155
M. Wt: 215.6 g/mol
InChI Key: JXQKFGNKJGANFZ-UHFFFAOYSA-N
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Description

Zinc;1,3,4-thiadiazolidine-2,5-dithione: is a chemical compound that belongs to the class of thiadiazole derivatives It is known for its unique structure, which includes a thiadiazole ring with two sulfur atoms and a zinc ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of 1,3,4-thiadiazolidine-2,5-dithione with a zinc salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Zinc;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of zinc;1,3,4-thiadiazolidine-2,5-dithione involves its ability to chelate metal ions, particularly zinc. This chelation can modulate the activity of metalloenzymes and influence various biochemical pathways. The compound’s sulfur atoms play a crucial role in binding to metal ions, thereby affecting their reactivity and function .

Comparison with Similar Compounds

  • 1,3,4-thiadiazolidine-2-thione
  • 2,5-dimercapto-1,3,4-thiadiazole
  • 1,3,4-thiadiazolidine-2,5-dithione, zinc salt (1:1)

Uniqueness: Zinc;1,3,4-thiadiazolidine-2,5-dithione is unique due to its specific zinc coordination, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wider range of applications .

Properties

Molecular Formula

C2H2N2S3Zn+2

Molecular Weight

215.6 g/mol

IUPAC Name

zinc;1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C2H2N2S3.Zn/c5-1-3-4-2(6)7-1;/h(H,3,5)(H,4,6);/q;+2

InChI Key

JXQKFGNKJGANFZ-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NNC(=S)S1.[Zn+2]

Origin of Product

United States

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